Justicidin D
Overview
Description
Justicidin D is a naturally occurring arylnaphthalene lignan lactone, primarily isolated from plants belonging to the Justicia genus. This compound is part of a broader class of lignans known for their diverse biological activities, including cytotoxic, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Justicidin D involves several key steps:
Aryl–alkyl Suzuki cross-coupling: This reaction introduces the dioxinone unit.
Cation-induced cyclization: This step constructs the aryl dihydronaphthalene.
Base-mediated oxidative aromatization: This final step furnishes the arylnaphthalene core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available materials and the application of the aforementioned synthetic routes. The scalability of these methods depends on the optimization of reaction conditions and the availability of starting materials .
Chemical Reactions Analysis
Justicidin D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under conditions involving nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted arylnaphthalene derivatives.
Scientific Research Applications
Justicidin D has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Investigated for its antiviral and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Justicidin D involves several molecular targets and pathways:
Inhibition of platelet aggregation: this compound reduces thrombosis by regulating proteins such as F2, MMP9, CXCL12, MET, RAC1, PDE5A, and ABCB1.
Cytotoxic effects: Induces apoptosis in cancer cells by affecting mitochondrial pathways and disrupting cellular homeostasis.
Comparison with Similar Compounds
Justicidin D is compared with other arylnaphthalene lignans such as Justicidin B, Justicidin E, and Taiwanin C:
Justicidin B: Known for its potent antimicrobial and antiviral activities.
Justicidin E: Exhibits significant cytotoxic and antiplatelet aggregation properties.
Taiwanin C: Noted for its anti-inflammatory and neuroprotective effects.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in various medical conditions .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELDRZIQLRDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181521 | |
Record name | Justicidin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27041-98-1 | |
Record name | Justicidin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027041981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Justicidin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JUSTICIDIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64H3QN80N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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